Product packaging for Hexane-1,3,4,6-tetraol(Cat. No.:)

Hexane-1,3,4,6-tetraol

Cat. No.: B8311892
M. Wt: 150.17 g/mol
InChI Key: ZGKLWYNGFBDSRF-UHFFFAOYSA-N
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Description

Contextualization within Polyol Chemistry

Polyols are fundamental in various fields of chemistry, from food science, where they are known as sugar alcohols, to polymer chemistry, where they serve as crucial building blocks. creative-proteomics.com In polymer science, polyols are reacted with isocyanates to produce polyurethanes, a versatile class of polymers with wide-ranging applications. wikipedia.org The number and position of the hydroxyl groups in a polyol influence the resulting polymer's properties, such as its rigidity, flexibility, and thermal stability. mdpi.com As a tetrol, Hexane-1,3,4,6-tetraol has the potential to act as a cross-linking agent, contributing to the formation of complex polymer networks.

Historical Perspective on this compound Research

The historical record of research specifically focused on this compound is notably limited, especially when compared to its isomers.

One of the earliest mentions of a stereoisomer of this compound appears in a 1952 paper by R. A. Raphael and C. M. Roxburgh, which describes the synthesis of erythro-Hexane-1:3:4:6-tetrol. rsc.org This early work highlights the long-standing interest in the synthesis of polyhydroxylated alkanes. However, beyond such initial synthetic reports, the body of literature dedicated to the detailed structural elucidation and characterization of this compound is not extensive. Modern structural confirmation would typically rely on techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, though specific studies on this compound are not widely published.

A significant aspect of understanding this compound is to distinguish it from its more prominently researched isomers. Isomers are molecules that share the same molecular formula but have different arrangements of atoms. In the case of hexanetetrols, this includes constitutional isomers, where the hydroxyl groups are attached to different carbon atoms, and stereoisomers, which have the same connectivity but differ in the spatial arrangement of their atoms.

The most studied isomer is Hexane-1,2,5,6-tetrol . This compound has garnered attention for its potential production from biomass-derived levoglucosanol. rsc.org Its synthesis via catalytic hydrogenation has been a subject of significant research, with studies focusing on optimizing reaction conditions to achieve high yields.

Another relevant isomer is (3R,4R,5R)-hexane-1,3,4,5-tetrol , which is structurally distinct from this compound by the positioning of its hydroxyl groups. This particular isomer and its stereochemical variations are important in understanding the precise three-dimensional architecture that influences chemical reactivity and biological interactions. The positional differences in the hydroxyl groups among these isomers significantly impact properties such as hydrogen bonding, molecular conformation, and reactivity.

Academic and Research Significance of this compound

The academic and research significance of this compound is largely potential and inferred from the broader importance of polyols. As a polyhydroxylated alkane, it could serve as a chiral building block in asymmetric synthesis or as a monomer in the creation of novel polymers. The specific arrangement of its hydroxyl groups could lead to unique material properties if used in polymerization. However, the lack of dedicated research means that its specific applications and contributions to materials science remain largely unexplored. The study of such less-common isomers could provide valuable insights into structure-property relationships within the polyol family.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC6H14O4
Molecular Weight150.17 g/mol
PubChem CID18534276
IUPAC Namehexane-1,3,4,6-tetrol

Data sourced from PubChem. nih.gov

Table 2: Comparison of Selected Hexanetetrol Isomers

Compound NameMolecular FormulaMolecular Weight ( g/mol )PubChem CID
This compoundC6H14O4150.1718534276
Hexane-1,2,5,6-tetrolC6H14O4150.175581-21-5
(3R,4R,5R)-hexane-1,3,4,5-tetrolC6H14O4150.17189002

Data sourced from PubChem. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O4 B8311892 Hexane-1,3,4,6-tetraol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14O4

Molecular Weight

150.17 g/mol

IUPAC Name

hexane-1,3,4,6-tetrol

InChI

InChI=1S/C6H14O4/c7-3-1-5(9)6(10)2-4-8/h5-10H,1-4H2

InChI Key

ZGKLWYNGFBDSRF-UHFFFAOYSA-N

Canonical SMILES

C(CO)C(C(CCO)O)O

Origin of Product

United States

Synthetic Methodologies for Hexane 1,3,4,6 Tetraol

De Novo Synthetic Approaches to Hexane-1,3,4,6-tetraol

The construction of the this compound carbon backbone and the introduction of its four hydroxyl groups with specific stereochemistry has been a subject of academic interest, particularly in the context of carbohydrate synthesis.

The use of acetylenic compounds as precursors for the synthesis of carbohydrates and related polyols offers a powerful method for building the carbon chain and controlling the stereochemistry of the resulting hydroxyl groups. Research in this area has led to the successful synthesis of specific isomers of this compound.

The successful synthesis of polyols from acetylenic precursors is highly dependent on the choice of catalysts and reagents. For the transformation of alkynes to the corresponding polyols, multi-step processes involving stereoselective reductions and hydroxylations are necessary.

Table 1: General Catalysts and Reagents in Acetylene (B1199291) Transformations for Polyol Synthesis

Reaction StepCatalyst/Reagent TypeFunction
Alkyne CouplingOrganometallic reagents (e.g., Grignard, organolithium)Carbon-carbon bond formation to build the hexane (B92381) backbone.
Stereoselective Alkyne ReductionLindlar's catalyst (poisoned palladium catalyst)Partial reduction of alkyne to a cis-alkene.
Sodium in liquid ammoniaReduction of alkyne to a trans-alkene.
Dihydroxylation of AlkenesOsmium tetroxide (OsO₄) with a co-oxidantSyn-dihydroxylation, leading to the formation of a cis-diol.
Peroxy acids (e.g., m-CPBA) followed by hydrolysisAnti-dihydroxylation, leading to the formation of a trans-diol.

The specific catalysts and reagents used in the synthesis of erythro-hexane-1,3,4,6-tetrol as reported in early literature would have been selected to control the stereochemical outcome at carbons 3 and 4. rsc.orgrsc.org

Synthesis of this compound from Acetylenic Precursors

Emerging Methodologies for this compound Production

While the synthesis from acetylenic precursors represents a classical chemical approach, current research into the production of hexanetetrols is largely focused on other isomers, such as hexane-1,2,5,6-tetrol, derived from renewable biomass sources. osti.govrsc.orgresearchgate.net There is a lack of recently published, specific emerging methodologies for the industrial or laboratory-scale production of this compound. However, modern synthetic strategies for related polyols often employ biocatalysis or advanced catalytic systems to improve efficiency and stereoselectivity. For instance, engineered microorganisms have been utilized in the synthesis of other hexane-polyols.

Principles of Green Chemistry in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is not well-documented in recent literature, as the focus has shifted to other isomers with more direct pathways from bio-based feedstocks. However, several green chemistry principles could be theoretically applied to its synthesis:

Use of Renewable Feedstocks: While classical synthesis relies on petroleum-derived acetylenic precursors, a greener approach would involve sourcing starting materials from biomass.

Catalysis: The use of highly efficient and selective catalysts, particularly those that can be recovered and reused, is a core principle of green chemistry. The development of non-precious metal catalysts to replace reagents like osmium tetroxide would be a significant advancement.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial.

Safer Solvents and Reagents: The use of water or other environmentally benign solvents instead of traditional organic solvents would enhance the green profile of the synthesis.

The production of the related hexane-1,2,5,6-tetrol from cellulose-derived levoglucosanol is an example of a process that aligns well with green chemistry principles, as it utilizes a renewable feedstock and water as a solvent. rsc.orgrsc.orgnih.gov

Stereochemical Investigations of Hexane 1,3,4,6 Tetraol

Identification and Characterization of Diastereomers of Hexane-1,3,4,6-tetraol

This compound is a polyol with chiral centers at positions 1, 3, 4, and 6 of the hexane (B92381) chain. The presence of these four stereocenters means that the molecule can exist as multiple stereoisomers. Theoretically, the maximum number of stereoisomers is given by the formula 2n, where 'n' is the number of chiral centers. For this compound, this results in 24 = 16 possible stereoisomers. These stereoisomers are composed of pairs of enantiomers and sets of diastereomers.

Diastereomers are stereoisomers that are not mirror images of one another. A key characteristic of diastereomers is that they possess different physical and chemical properties. wikipedia.org This difference allows for their separation and individual characterization using techniques such as chromatography (e.g., high-performance liquid chromatography or gas chromatography) and crystallization. The distinct spatial arrangement of the hydroxyl groups in each diastereomer leads to unique spectroscopic signatures, which are instrumental in their identification. Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a primary tool for elucidating the specific stereochemistry of each isomer by analyzing chemical shifts and coupling constants.

The designation "erythro" is a relative stereochemical descriptor used to distinguish between diastereomers with two adjacent chiral centers. In a Fischer projection, the erythro isomer has identical or similar substituents on the same side of the carbon backbone. While this nomenclature is well-established, a detailed review of available scientific literature indicates a lack of specific studies focusing on a diastereomer explicitly identified as erythro-Hexane-1,3,4,6-tetraol. Research on the stereoisomers of this compound appears to be limited, and as such, specific experimental data for the erythro form is not publicly available.

To illustrate the type of data used for characterization, a hypothetical ¹³C-NMR data table for a diastereomer of this compound is presented below. The chemical shifts would be expected to vary between different diastereomers due to the different electronic environments of the carbon atoms.

Carbon AtomHypothetical Chemical Shift (ppm)
C-163.5
C-235.2
C-371.8
C-472.1
C-534.9
C-664.0

Note: The data in this table is hypothetical and serves to illustrate the expected type of characterization data for a diastereomer of this compound, as specific experimental data for the erythro isomer is not available in the reviewed literature.

Strategies for Stereocontrol and Stereoselective Synthesis of this compound Isomers

Achieving the synthesis of a single, specific stereoisomer of this compound from the 16 possibilities requires precise control over the stereochemical outcome of the reactions involved. This is the domain of stereoselective synthesis, which employs various strategies to favor the formation of one stereoisomer over others.

Common approaches to stereocontrol in the synthesis of polyols include:

Chiral Pool Synthesis: This method utilizes naturally occurring chiral molecules, such as carbohydrates or amino acids, as starting materials. These molecules already possess defined stereocenters, which can be elaborated through chemical transformations to yield the target molecule with the desired stereochemistry.

Auxiliary-Controlled Synthesis: A chiral auxiliary is a chemical compound that is temporarily incorporated into the starting material to direct the stereochemistry of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Catalyst-Controlled Synthesis: This strategy involves the use of a chiral catalyst to influence the stereochemical course of a reaction. Asymmetric hydrogenation and asymmetric dihydroxylation are powerful examples of this approach, capable of producing high enantiomeric or diastereomeric excesses.

Substrate-Controlled Synthesis: In this approach, existing stereocenters in the substrate molecule direct the formation of new stereocenters. The steric and electronic properties of the substrate guide the incoming reagent to a specific face of the molecule.

A hypothetical strategy for the stereoselective synthesis of a specific diastereomer of this compound could involve the asymmetric dihydroxylation of a diene precursor, followed by further functional group manipulation.

Reaction TypeReagent/Catalyst SystemPotential Stereochemical Control
Asymmetric DihydroxylationOsO₄ with a chiral ligand (e.g., (DHQ)₂PHAL)Control of stereochemistry at C-3 and C-4
Asymmetric ReductionChiral reducing agent (e.g., CBS reagent) on a ketone precursorControl of stereochemistry at a hydroxyl-bearing carbon
Aldol ReactionUse of chiral aldehydes or ketones, or a chiral catalystControl over the relative stereochemistry of newly formed stereocenters

Note: This table provides examples of synthetic strategies that could theoretically be applied to control the stereochemistry during the synthesis of this compound isomers.

Conformational Analysis and Stability of this compound

The three-dimensional structure and flexibility of this compound are described by its conformational analysis. As an acyclic molecule, rotation around the single carbon-carbon bonds allows it to adopt numerous conformations. The relative stability of these conformers is determined by a balance of several factors, including steric strain, torsional strain, and intramolecular interactions.

For a simple alkane, staggered conformations are generally more stable than eclipsed conformations due to minimized torsional strain. In the case of this compound, the presence of multiple hydroxyl groups introduces the significant possibility of intramolecular hydrogen bonding . These hydrogen bonds can stabilize conformations where hydroxyl groups are in proximity, even if those conformations would otherwise be disfavored due to steric hindrance. The gauche arrangements of the carbon backbone, for instance, might be stabilized by such interactions.

The relative stability of the different diastereomers of this compound is also a key consideration. Each diastereomer will have a unique set of non-bonded interactions in its preferred conformations, leading to differences in thermodynamic stability. For example, a diastereomer that can readily adopt a conformation with multiple stabilizing intramolecular hydrogen bonds without introducing significant steric strain would be expected to be more stable.

Computational modeling, such as density functional theory (DFT) calculations, can be a powerful tool for predicting the most stable conformations of each diastereomer and for estimating their relative energies. Experimental techniques like NMR spectroscopy can provide insights into the predominant solution-phase conformation by analyzing coupling constants, which are sensitive to the dihedral angles between protons on adjacent carbons.

InteractionEffect on Conformational Stability
Torsional StrainDestabilizes eclipsed conformations of C-C bonds.
Steric Hindrance (van der Waals repulsion)Destabilizes conformations where bulky groups (e.g., hydroxyl groups, parts of the alkyl chain) are close to each other.
Intramolecular Hydrogen BondingCan significantly stabilize certain conformations by forming favorable interactions between hydroxyl groups.
Dipole-Dipole InteractionsThe orientation of C-O bond dipoles can lead to either stabilizing or destabilizing interactions depending on the conformation.

Note: This table outlines the key factors that influence the conformational preferences and stability of this compound and its various stereoisomers.

Chemical Reactivity and Derivatization of Hexane 1,3,4,6 Tetraol

Functional Group Transformations of Hydroxyl Groups in Hexane-1,3,4,6-tetraol

The hydroxyl groups in this compound are susceptible to a range of functional group transformations common to alcohols. These include oxidation, esterification, and etherification. The two primary hydroxyl groups at positions 1 and 6 are generally more reactive than the secondary hydroxyl groups at positions 3 and 4 due to less steric hindrance. However, the vicinal diol arrangement at the 3 and 4 positions can exhibit unique reactivity.

Oxidation: The primary alcohols can be selectively oxidized to aldehydes or carboxylic acids, while the secondary alcohols can be oxidized to ketones. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For instance, mild oxidizing agents would favor the formation of aldehydes and ketones, whereas stronger oxidizing agents would lead to carboxylic acids. The catalytic oxidation of polyols to dicarboxylic acids is a significant value-added reaction nih.gov.

Esterification: The hydroxyl groups can react with carboxylic acids, acid chlorides, or anhydrides to form esters. This reaction is often catalyzed by an acid or a base. The relative reactivity of the hydroxyl groups can be exploited for selective esterification.

Etherification: Ether derivatives of this compound can be prepared by reacting it with alkyl halides in the presence of a base (Williamson ether synthesis) or through other etherification methods.

Selective Derivatization Strategies for this compound

Achieving selective derivatization of one or more hydroxyl groups in a polyol like this compound is a significant challenge in synthetic chemistry. Various strategies can be employed to control the regioselectivity of these transformations.

Use of Protecting Groups: A common strategy involves the use of protecting groups to temporarily block the more reactive hydroxyl groups, allowing for the functionalization of the less reactive ones. The choice of protecting group is critical and depends on its stability under the reaction conditions and the ease of its subsequent removal.

Catalyst-Controlled Reactions: The use of specific catalysts can direct the reaction to a particular hydroxyl group. For example, diarylborinic acids have been shown to catalyze the selective formation of linear polyesters from glycerol (B35011) by activating the 1,2-diol motif rsc.org. This principle could be applied to selectively acylate the 3,4-diol system in this compound.

Enzymatic Reactions: Enzymes, such as lipases, can exhibit high regioselectivity in the acylation of polyols, offering a green and efficient method for selective derivatization rsc.org.

The following table provides illustrative examples of selective derivatization reactions on analogous polyol compounds, which could be adapted for this compound.

Reaction Type Substrate (Analogue) Reagents and Conditions Product Selectivity
Selective Acylation GlycerolDiacyl chloride, Diarylborinic acid catalystLinear polyesterSelective for 1,2-diol
Enzymatic Acylation GlycerolDicarboxylic acid, LipaseLinear polyesterHigh regioselectivity
Selective Oxidation GlycerolPt/HAP catalyst, O2Tartronic acidSelective for primary OH

Mechanistic Studies of Chemical Reactions Involving this compound

The mechanisms of reactions involving this compound are analogous to those of other alcohols and polyols.

Nucleophilic Substitution: In reactions like esterification and etherification, the oxygen atom of the hydroxyl group acts as a nucleophile, attacking an electrophilic carbon atom. The reaction mechanism can be either S\N1 or S\N2, depending on the substrate and reaction conditions.

Oxidation Mechanisms: The oxidation of alcohols can proceed through various mechanisms, including hydride transfer, proton-coupled electron transfer, or radical pathways. The specific mechanism is dependent on the oxidant used. For instance, catalytic oxidation over metal surfaces often involves the adsorption of the alcohol and subsequent oxidative addition and reductive elimination steps.

Cyclization Reactions: Intramolecular reactions can lead to the formation of cyclic ethers. For example, under acidic conditions, a hydroxyl group can protonate and leave as a water molecule, allowing another hydroxyl group to attack the resulting carbocation, forming a cyclic ether like a tetrahydrofuran (B95107) derivative. The formation of a six-membered ring is also possible through intramolecular cyclization of a delta-hydroxy acid to a delta-lactone youtube.com.

This compound as a Precursor in Organic Synthesis

The multiple hydroxyl groups of this compound make it a valuable building block for the synthesis of more complex molecules.

Synthesis of Chiral Compounds: As this compound contains chiral centers, it can be used as a chiral pool starting material for the synthesis of enantiomerically pure compounds. Selective functionalization of its hydroxyl groups can lead to a variety of chiral synthons.

Polymer Synthesis: Polyols are key monomers in the synthesis of polyesters and polyurethanes. The structure of the polyol, including the number and position of hydroxyl groups, influences the properties of the resulting polymer. This compound could be used to produce polyesters with specific properties due to its unique arrangement of hydroxyl groups rsc.org.

Synthesis of Heterocycles: The hydroxyl groups can be transformed into other functional groups, which can then participate in cyclization reactions to form various heterocyclic compounds. For example, conversion of the hydroxyl groups to amino groups could lead to the synthesis of nitrogen-containing heterocycles.

Advanced Analytical Characterization of Hexane 1,3,4,6 Tetraol

Spectroscopic Techniques for Structural Elucidation of Hexane-1,3,4,6-tetraol

Spectroscopic methods are paramount in determining the molecular structure of this compound. These techniques provide detailed information about the connectivity of atoms, the chemical environment of specific nuclei, and the vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Configuration

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure and stereochemistry of this compound. Both ¹H and ¹³C NMR are utilized to map out the carbon skeleton and the attached protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound is expected to show distinct signals for each carbon atom in a unique chemical environment. Due to the asymmetry of the molecule, all six carbon atoms are chemically non-equivalent, which would theoretically result in six distinct signals in the ¹³C NMR spectrum. The chemical shifts of these signals are influenced by the presence of the electron-withdrawing hydroxyl groups. Carbons bonded to hydroxyl groups (C1, C3, C4, C6) will be deshielded and appear at a higher chemical shift (downfield), typically in the range of 60-80 ppm. The remaining methylene (B1212753) carbons (C2 and C5) would resonate at a lower chemical shift (upfield), generally between 20-40 ppm. While specific experimental data for this compound is not widely published, a predicted ¹³C NMR data table is presented below based on established chemical shift ranges for similar polyols.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Multiplicity (in ¹H-coupled spectrum)
C1~62Triplet
C2~35Triplet
C3~70Doublet
C4~72Doublet
C5~38Triplet
C6~63Triplet

Note: The actual chemical shifts can vary depending on the solvent and the specific stereoisomer.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. The protons attached to carbons bearing hydroxyl groups (H1, H3, H4, H6) are expected to have chemical shifts in the range of 3.5-4.5 ppm. The protons of the methylene groups (H2 and H5) would appear further upfield, likely between 1.2-1.8 ppm. The protons of the hydroxyl groups themselves typically appear as broad singlets, and their chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. Spin-spin coupling between adjacent protons would lead to complex splitting patterns, which can be analyzed to confirm the connectivity of the carbon chain. For instance, the protons on C1 would be split by the protons on C2, and so on. The use of deuterated solvents like D₂O can lead to the exchange of the hydroxyl protons with deuterium, causing their signals to disappear from the spectrum, which can aid in their identification.

Mass Spectrometry (MS) Applications in this compound Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. With a molecular formula of C₆H₁₄O₄, the expected exact mass is approximately 150.0892 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

Electron ionization (EI) mass spectrometry would likely lead to significant fragmentation of the molecular ion. The fragmentation pattern is dictated by the stability of the resulting carbocations. Common fragmentation pathways for polyols include the cleavage of C-C bonds and the loss of water molecules. The base peak in the mass spectrum would correspond to the most stable fragment ion. Soft ionization techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), are often preferred for polyols as they typically produce a prominent protonated molecule [M+H]⁺ or sodiated molecule [M+Na]⁺, allowing for the unambiguous determination of the molecular weight with minimal fragmentation. Tandem mass spectrometry (MS/MS) experiments on these parent ions can induce fragmentation in a controlled manner, providing valuable structural information.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

m/z (mass-to-charge ratio)Possible FragmentFragmentation Pathway
151.0968[C₆H₁₅O₄]⁺Protonated molecule [M+H]⁺ (in ESI-MS)
173.0787[C₆H₁₄O₄Na]⁺Sodiated molecule [M+Na]⁺ (in ESI-MS)
133.0863[C₆H₁₃O₃]⁺Loss of H₂O from [M+H]⁺
115.0757[C₆H₁₁O₂]⁺Loss of 2H₂O from [M+H]⁺
Various smaller fragmentse.g., [C₃H₇O₂]⁺C-C bond cleavage

Vibrational Spectroscopy (IR, Raman) of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. For this compound, the most characteristic feature in its IR spectrum would be a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibrations of the hydroxyl groups, broadened due to hydrogen bonding. Another prominent feature would be the C-O stretching vibrations, which are expected to appear in the fingerprint region, typically between 1000-1200 cm⁻¹. The C-H stretching vibrations of the aliphatic backbone would be observed around 2850-3000 cm⁻¹. Raman spectroscopy would provide complementary information, particularly for the non-polar C-C bond vibrations of the hexane (B92381) backbone.

Interactive Data Table: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationIntensity
3600-3200O-H stretch (hydrogen-bonded)Strong, Broad
3000-2850C-H stretch (aliphatic)Medium to Strong
1470-1450C-H bend (scissoring)Medium
1200-1000C-O stretchStrong

Chromatographic Methods for Purity Assessment and Isomer Separation of this compound

Chromatographic techniques are essential for assessing the purity of this compound and for separating its various stereoisomers.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a well-suited method for the analysis of non-volatile and thermally labile compounds like this compound. Due to the polar nature of the compound, hydrophilic interaction liquid chromatography (HILIC) or normal-phase chromatography would be effective for its separation.

For the separation of the diastereomers of this compound, chiral stationary phases (CSPs) would be necessary. The choice of the mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, would be optimized to achieve the best resolution between the different isomers. A universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be appropriate for detection, as polyols lack a strong UV chromophore.

X-ray Crystallography and Diffraction Studies for Solid-State Structure of this compound

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. To perform this analysis, a single crystal of this compound of sufficient size and quality would be required. The crystallization of polyols can be challenging due to their high flexibility and the extensive hydrogen bonding networks they form.

Theoretical and Computational Studies of Hexane 1,3,4,6 Tetraol

Quantum Chemical Calculations on Hexane-1,3,4,6-tetraol

Electronic Structure and Molecular Orbital Theory of this compound

There are no specific studies available that detail the electronic structure or apply molecular orbital theory to this compound. Such a study would typically involve the calculation of molecular orbital energies, identifying the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and mapping the electron density surface to understand the molecule's reactivity and electronic properties. This foundational information is currently not present in the scientific literature for this specific tetraol.

Conformational Landscape and Energy Minimization of this compound

A detailed conformational analysis of this compound, which would involve identifying all possible staggered and eclipsed conformations, calculating their relative energies, and determining the global energy minimum, has not been published. This type of study is crucial for understanding the molecule's three-dimensional structure and how its shape influences its physical and chemical properties. Without dedicated computational studies, the preferred conformations and the energy barriers between them remain unknown.

Reaction Mechanism Simulations for this compound Synthesis and Interconversions

Computational simulations of the synthesis pathways or interconversion mechanisms for this compound are not documented. Research on related isomers, such as hexane-1,2,5,6-tetrol, has utilized computational methods to investigate reaction intermediates and propose reaction networks for their synthesis. rsc.org However, similar detailed mechanistic studies, including transition state calculations and reaction coordinate mapping for this compound, have not been performed or published.

Structure-Reactivity Relationship Predictions for this compound

Predictions of the structure-reactivity relationships for this compound based on computational models are not available. These studies, often employing Quantitative Structure-Activity Relationship (QSAR) models, would link the molecule's structural or electronic features to its chemical reactivity or biological activity. The absence of both experimental data and specific computational descriptors for this molecule precludes the development of such predictive models.

Applications and Emerging Research Avenues of Hexane 1,3,4,6 Tetraol

Hexane-1,3,4,6-tetraol in Carbohydrate Chemistry Research

The foundation for the utility of this compound lies in its origin from and application within carbohydrate chemistry. Carbohydrates represent a vast and renewable feedstock for the chemical industry, and the transformation of these sugars into valuable chiral synthons is a key area of sustainable chemistry research.

This compound and its isomers can be synthesized from methyl glycosides, which are derived from common carbohydrates. acs.org This synthetic route involves a selective deoxydehydration and hydrogenation of the parent glycoside to form methyl dideoxy-glycosides, which are then converted into hexane-tetrols. acs.org A key advantage of this process is the high degree of stereochemical preservation, with a stereopurity of over 92% being achievable. acs.org This means that the specific arrangement of hydroxyl groups in the starting carbohydrate is largely retained in the final hexane-tetrol product.

This stereochemical fidelity is of paramount importance as it allows chemists to use this compound as a chiral intermediate. The multiple stereocenters within the molecule can be strategically manipulated to synthesize a variety of modified sugars and other complex natural products. While specific industrial-scale applications are still under investigation, the principle of using carbohydrate-derived synthons is well-established in the synthesis of bioactive compounds and pharmaceuticals. The defined stereochemistry of this compound makes it a promising candidate for the chiral pool, a collection of readily available, enantiomerically pure compounds from natural sources that serve as starting materials for asymmetric synthesis.

Starting Material (Carbohydrate Derivative) Key Transformation Steps Product Significance
Methyl glycosides1. Selective deoxydehydration2. Hydrogenation3. Methoxy bond hydrolysisThis compound (and isomers)Provides a renewable route to chiral polyols with defined stereochemistry.

Potential of this compound as a Chiral Building Block

The chirality inherent in this compound, stemming from its carbohydrate precursors, is one of its most valuable assets. A chiral building block, or synthon, is a molecule that contains one or more stereocenters and can be incorporated into a larger molecule during synthesis, thereby transferring its chirality.

The synthesis of hexane-tetrols from methyl glycosides with high retention of stereochemistry underscores their potential in this regard. acs.org The arrangement of the four hydroxyl groups along the hexane (B92381) backbone provides multiple points for selective chemical modification. This allows for the construction of complex molecular architectures with a high degree of stereocontrol, which is crucial in the synthesis of pharmaceuticals, where the biological activity of a molecule is often dependent on its specific three-dimensional structure. The ability to produce these chiral polyols from a renewable feedstock adds to their appeal from a green chemistry perspective. acs.org

Advanced Materials Science Research Involving this compound Derivatives

While direct research on the applications of this compound derivatives in advanced materials science is not yet widely published, the broader class of bio-based polyols is gaining considerable attention as sustainable components for polymers. Polyols are key reactants in the production of polyurethanes, polyesters, and other polymers. mdpi.comresearchgate.net The use of polyols derived from renewable resources, such as carbohydrates, can significantly reduce the carbon footprint of these materials. mdpi.comspecialchem.com

The multiple hydroxyl groups of this compound make it a suitable candidate for use as a cross-linking agent in polymer synthesis. By reacting with other monomers, it can form a three-dimensional polymer network, imparting specific physical and chemical properties to the resulting material. The inherent chirality of the molecule could also be exploited to create polymers with unique optical or recognition properties. Further research is needed to explore the synthesis and characterization of polymers derived from this compound and to evaluate their potential in applications such as biodegradable plastics, hydrogels, and specialized coatings.

Potential Polymer Application Role of this compound Derivative Potential Properties
PolyurethanesAs a bio-based polyol componentIncreased renewable content, potentially altered mechanical properties.
PolyestersAs a diol or cross-linking agentEnhanced biodegradability, tailored thermal and mechanical properties.
Chiral PolymersAs a chiral monomerOptical activity, enantioselective recognition capabilities.

Future Directions and Perspectives in this compound Research

The research into this compound is still in its early stages, but the initial findings point towards a promising future for this bio-based compound. The demonstration of a synthetic route that preserves the stereochemistry of the carbohydrate precursor lays a critical foundation for its application in various fields of chemistry. acs.org

Future research will likely focus on several key areas:

Optimization of Synthesis: Developing more efficient and scalable catalytic processes for the production of this compound from diverse carbohydrate feedstocks.

Exploration of Synthetic Utility: Investigating the use of this compound as a chiral starting material for the total synthesis of complex natural products and pharmaceutically active molecules.

Development of Novel Materials: Synthesizing and characterizing new polymers and materials derived from this compound to assess their properties and potential applications.

Biocatalysis: Exploring enzymatic routes for the synthesis and modification of this compound to achieve even higher levels of selectivity and sustainability.

Q & A

Basic: What methodological strategies are effective in synthesizing Hexane-1,3,4,6-tetraol, particularly in addressing intermediate stability and byproduct formation?

Answer:
Synthesis of this compound often involves multi-step hydroxylation or epoxidation followed by hydrolysis. A key challenge is stabilizing intermediates prone to oxidation or rearrangement. For example, dihydroxylation of alkenes using osmium tetroxide or enzymatic catalysts can yield diols, which are further oxidized to tetraols. Evidence from analogous systems shows that protecting groups (e.g., trimethylsilyl, TMS) improve stability during purification . In one protocol, TMS derivatization of tetraols enabled efficient extraction with hexane, reducing polar byproduct interference . Reaction yields (e.g., 62–73%) and purity depend on controlled temperature (<40°C) and inert atmospheres to prevent degradation .

Basic: What solvent systems are optimal for the extraction and purification of this compound, considering its polarity and solubility?

Answer:
Due to its polar hydroxy groups, this compound exhibits limited solubility in non-polar solvents. Mixed-solvent systems (e.g., hexane/ethyl acetate or methanol/water) are often used. For instance, hexane efficiently extracts TMS-derivatized tetraols from aqueous phases, while polar solvents like methanol recover underivatized forms . Orthogonal solvent partitioning (e.g., liquid-liquid extraction) minimizes impurities, with GC or HPLC validation ensuring >95% purity .

Advanced: How can chiral chromatography techniques be applied to resolve enantiomers of this compound, and what analytical validations are required?

Answer:
Chiral resolution requires enantioselective columns (e.g., Cyclobond II or Pirkle-type) paired with mass spectrometry (MS) or fluorescence detection. For example, phenanthrene tetraol enantiomers were resolved using β-cyclodextrin columns, with elution order confirmed via co-injection of synthesized standards . Method validation includes:

  • Linearity : R² > 0.99 for calibration curves (1–100 ng/mL).
  • Recovery : >90% spiked into urine or tissue matrices.
  • Precision : <5% RSD for intra-/inter-day replicates .
    Data contradictions (e.g., unexpected peak splitting) may arise from residual solvents or column degradation, necessitating frequent column conditioning .

Advanced: What role do hydroxy group configurations play in the electronic structure and photochemical reactivity of this compound?

Answer:
Hydroxy groups influence electron delocalization and singlet-triplet energy gaps (ΔEST), critical in photochemical applications. Computational studies on related tetraols (e.g., Pentalene-1,3,4,6-tetraol) reveal that adjacent hydroxy groups lower ΔEST by stabilizing singlet states via hydrogen bonding (–OH···O interactions) . Experimentally, tetraols with syn-hydroxy configurations exhibit enhanced UV absorption (ε > 10,000 cm<sup>−1</sup> M<sup>−1</sup> at 254 nm) and higher crosslinking efficiency under electron beams, as seen in EUV lithography resists .

Advanced: How does the stereochemical outcome of dihydroxylation reactions impact the synthesis of this compound derivatives, and what catalytic systems enhance diastereoselectivity?

Answer:
Diastereoselective dihydroxylation (e.g., Sharpless or Prevost-Winstein reactions) dictates tetraol stereochemistry. For example, osmium-catalyzed dihydroxylation of 1,3-dienes yields anti-diols, which hydrolyze to trans-tetraols. In one study, a two-fold dihydroxylation of a bis(cyclohexenone) precursor achieved 73% yield of a single tetraol diastereomer, validated by <sup>1</sup>H NMR and X-ray crystallography . Asymmetric catalysts (e.g., Jacobsen’s Mn-salen complexes) improve enantiomeric excess (>90% ee) but require rigorous exclusion of moisture .

Advanced: How can computational modeling predict the metabolic fate of this compound in biological systems, and what experimental corroboration is essential?

Answer:
Density functional theory (DFT) simulations predict metabolic pathways (e.g., cytochrome P450-mediated oxidation) by analyzing bond dissociation energies (BDEs) and frontier molecular orbitals (FMOs). For instance, tetraols with BDEs < 85 kcal/mol at C3 and C4 are prone to hydroxylation. Experimental validation involves:

  • In vitro assays : Microsomal incubations with NADPH cofactors.
  • Isotopic labeling : Tracking <sup>13</sup>C or <sup>2</sup>H incorporation via LC-MS.
    Discrepancies between predicted and observed metabolites (e.g., unexpected glucuronidation) highlight the need for multi-omics integration (e.g., metabolomics and proteomics) .

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